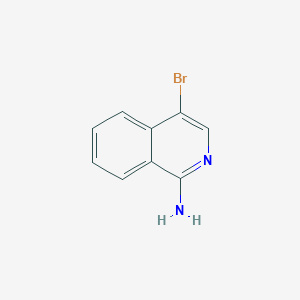

4-Bromoisoquinolin-1-amine

Overview

Description

4-Bromoisoquinolin-1-amine is a compound of interest in the field of organic chemistry due to its potential as a precursor for various chemical reactions and synthesis processes. Its unique structure lends itself to diverse chemical manipulations, contributing to the synthesis of pharmacologically active molecules.

Synthesis Analysis

The synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines has been achieved from readily available precursors using rhodium catalysis. The process involves the formation of a bromonium ylide intermediate through intramolecular nucleophilic attack, showcasing a novel approach to accessing brominated isoquinoline derivatives (He et al., 2016).

Molecular Structure Analysis

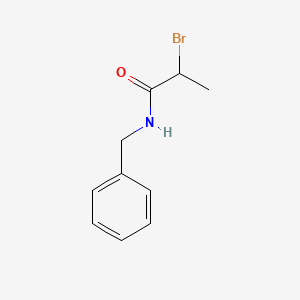

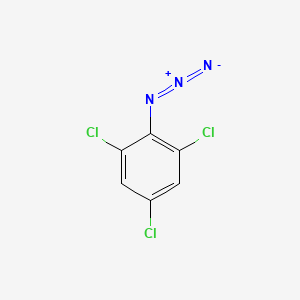

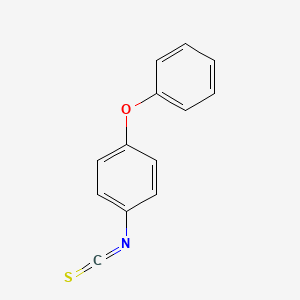

4-Bromoisoquinolin-1-amine's structure is pivotal for its reactivity and application in synthesis. The bromo group attached to the isoquinoline nucleus significantly influences its electronic properties, making it a versatile intermediate for nucleophilic substitution reactions. This structural attribute is crucial for the compound's involvement in various chemical transformations.

Chemical Reactions and Properties

The chemical reactivity of 4-Bromoisoquinolin-1-amine is characterized by its participation in palladium-catalyzed amination reactions, leading to the formation of aminoquinolines under microwave-assisted conditions, indicating its utility in synthesizing aminonaphthalenes and aminoquinolines (Wang et al., 2003). Furthermore, its reactions with potassium amide in liquid ammonia have been explored, demonstrating excellent yields of amino derivatives via nucleophilic substitution mechanisms (Sanders et al., 2010).

Physical Properties Analysis

The physical properties of 4-Bromoisoquinolin-1-amine, such as solubility and melting point, are influenced by the bromo substituent. These properties are essential for determining its applicability in various solvents and reaction conditions, affecting its role in synthetic chemistry.

Chemical Properties Analysis

4-Bromoisoquinolin-1-amine's chemical properties, including reactivity with different nucleophiles and electrophiles, are central to its utility in organic synthesis. Its ability to undergo transformations such as Suzuki coupling and Cadogan cyclization opens avenues for creating complex molecular architectures, highlighting its versatility and importance in chemical synthesis (Balog et al., 2013).

Scientific Research Applications

Synthesis of Novel Compounds

4-Bromoisoquinolin-1-amine is involved in the synthesis of various novel compounds. For instance, it was used in the production of fluorescent indazolo[3,2-a]isoquinolin-6-amines (Balog, Riedl, & Hajos, 2013). Additionally, it served as a starting material in the facile synthesis of C4-substituted isoquinolines, which displayed cytotoxic properties in tumour cell lines and were considered for further study due to their potential medicinal applications (Tsotinis, Zouroudis, Moreau, & Roussakis, 2007).

Catalysis and Chemical Reactions

4-Bromoisoquinolin-1-amine is utilized in various catalytic processes and chemical reactions. For example, it was involved in a multi-component reaction generating 1-(4-bromoisoquinolin-1-yl)guanidines, which could be further elaborated using a palladium-catalyzed Suzuki–Miyaura coupling reaction to create diverse 1-(isoquinolin-1-yl)guanidines (Ye, Chen, Wang, & Wu, 2012).

Pharmaceutical Research

In pharmaceutical research, 4-Bromoisoquinolin-1-amine plays a significant role. Its derivatives have been studied for their cytotoxic activity and fluorescence properties, contributing to insights in cancer research and drug development (Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014).

Studies in Neurochemistry

Research involving 4-Bromoisoquinolin-1-amine extends into the field of neurochemistry. Its analogues, such as 1,2,3,4-tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline, were identified as endogenous amines in rat brain, opening up discussions about their potential role in neurological conditions (Kohno, Ohta, & Hirobe, 1986).

Redox Reactions and Stereochemistry

4-Bromoisoquinolin-1-amine is also significant in redox reactions and stereochemistry studies. It played a role in the redox deracemization of secondary and tertiary amines with a tetrahydroisoquinoline core, showcasing a nonenzymatic process that offers a simple and scalable synthetic technique for chiral amines (Ji, Shi, Chen, Feng, & Zhou, 2015).

Safety and Hazards

The safety information for 4-Bromoisoquinolin-1-amine includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P338, P351 . It is advised not to breathe dust, wash skin thoroughly after handling, and wear protective gloves/ protective clothing/ eye protection/ face protection .

Relevant Papers The relevant paper retrieved is “A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone” which discusses the synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .

properties

IUPAC Name |

4-bromoisoquinolin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWOLBIUYICZCLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309879 | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromoisoquinolin-1-amine | |

CAS RN |

55270-27-4 | |

| Record name | 55270-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromoisoquinolin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-isoquinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Azabicyclo[3.3.1]nonan-3-one](/img/structure/B1267212.png)